

# Introduction: The Strategic Importance of Halogenated Pyridines

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## Compound of Interest

**Compound Name:** 4-Bromo-3-fluoropyridine hydrochloride

**Cat. No.:** B1519932

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In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. Among these, functionalized pyridines are of paramount importance due to their prevalence in bioactive molecules. **4-Bromo-3-fluoropyridine hydrochloride** stands out as a particularly valuable synthetic intermediate. Its strategic arrangement of a bromine atom, a fluorine atom, and a basic nitrogen atom within the pyridine ring offers a versatile platform for molecular elaboration. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

This guide provides an in-depth examination of **4-Bromo-3-fluoropyridine hydrochloride**, detailing its properties, synthesis, reactivity, and applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key building block.

## Compound Identification and Physicochemical Properties

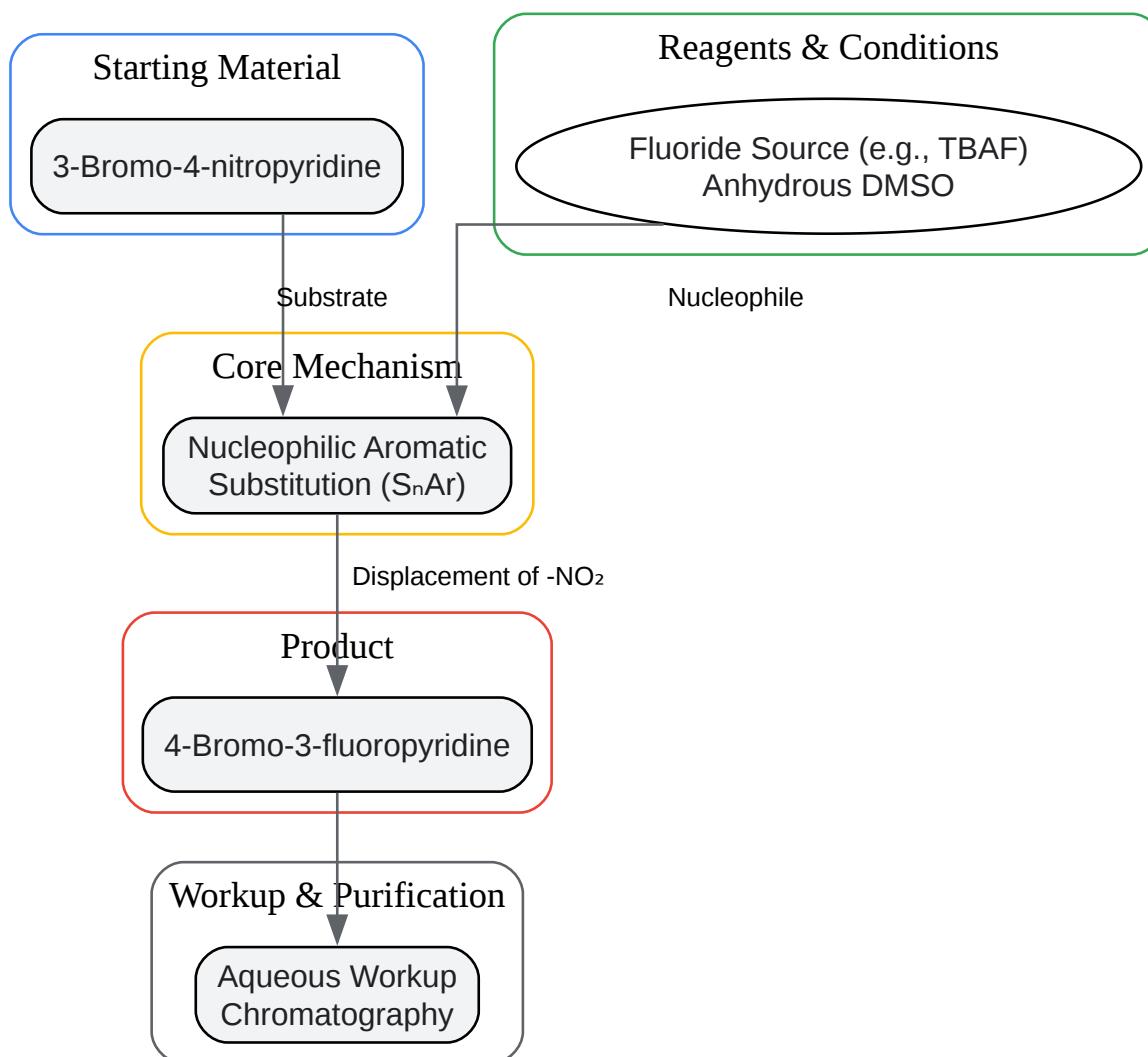
The first step in utilizing any chemical reagent is to confirm its identity and understand its physical characteristics. The Chemical Abstracts Service (CAS) has assigned unique identifiers to both the free base and its hydrochloride salt, which are essential for accurate sourcing and regulatory compliance.

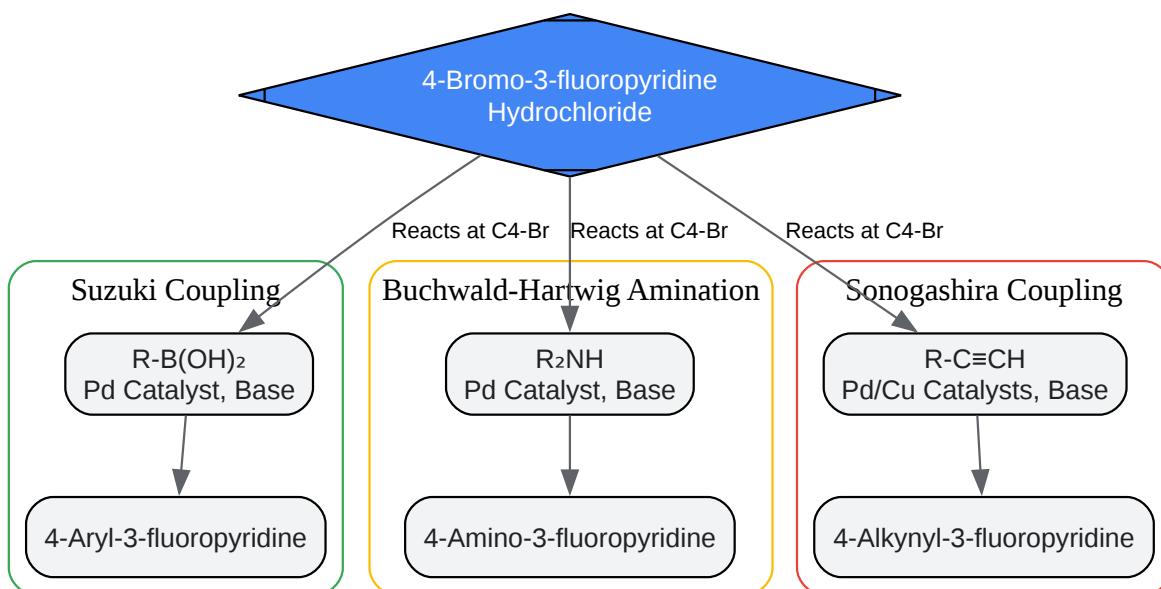
Property	Value	Source
Product Name	4-Bromo-3-fluoropyridine hydrochloride	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1159811-44-5	<a href="#">[1]</a>
Parent Compound	4-Bromo-3-fluoropyridine	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Parent CAS Number	2546-52-3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrClFN	<a href="#">[6]</a> <a href="#">[9]</a>
Molecular Weight	212.45 g/mol (Hydrochloride Salt)	-
Parent MW	175.99 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Light yellow liquid or solid	<a href="#">[4]</a> <a href="#">[9]</a>
Boiling Point (Parent)	169.2 °C at 760 mmHg	<a href="#">[9]</a>
Density (Parent)	1.707 g/cm <sup>3</sup>	<a href="#">[9]</a>
Storage	Inert atmosphere, store in freezer, under -20°C	<a href="#">[3]</a> <a href="#">[5]</a>

## Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-3-fluoropyridine typically involves multi-step pathways, often starting from more readily available pyridine derivatives. A common conceptual route involves the fluorination of a precursor like 3-bromo-4-nitropyridine.

The causality behind this choice is rooted in the principles of nucleophilic aromatic substitution (S<sub>N</sub>Ar). The nitro group (-NO<sub>2</sub>) is a powerful electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. A fluoride source, such as tetrabutylammonium fluoride (TBAF), can then displace the nitro group to yield the desired product. The identity of the final product is confirmed through rigorous analytical methods including NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and High-Resolution Mass Spectrometry (HR-MS).[\[10\]](#)





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Caption: Versatility of 4-Bromo-3-fluoropyridine in cross-coupling reactions.

This strategic utility is exemplified in the synthesis of complex molecules like poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, where similar halogenated pyridines serve as key intermediates for building the required isoquinolinone scaffolds. [11]

## Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its practical application, the following self-validating protocol describes a typical Suzuki-Miyaura reaction. The success of the reaction is validated by the consumption of starting materials and the formation of the product, which can be monitored by TLC or LC-MS.

Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoropyridine.

Materials:

- **4-Bromo-3-fluoropyridine hydrochloride**

- 4-Methoxyphenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ ) or other suitable ligand
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 1,4-Dioxane (anhydrous)
- Water (degassed)

#### Step-by-Step Methodology:

- Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Bromo-3-fluoropyridine hydrochloride** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Causality: The ligand coordinates to the palladium center, forming the active catalytic species in situ.
- Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the pre-mixed catalyst to the flask.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). Causality: The aqueous base is necessary for the transmetalation step of the catalytic cycle.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

- Characterization: Confirm the structure and purity of the isolated product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Safety and Handling

As with any halogenated organic compound, proper safety precautions are critical. The parent compound, 4-Bromo-3-fluoropyridine, is associated with several hazard statements.

Hazard Code	Description	Source
H302	Harmful if swallowed	<a href="#">[5]</a> <a href="#">[8]</a>
H315	Causes skin irritation	<a href="#">[5]</a> <a href="#">[8]</a>
H319	Causes serious eye irritation	<a href="#">[5]</a> <a href="#">[8]</a>
H332	Harmful if inhaled	<a href="#">[5]</a> <a href="#">[8]</a>
H335	May cause respiratory irritation	<a href="#">[5]</a> <a href="#">[8]</a>

### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [\[5\]](#)\* P280: Wear protective gloves/protective clothing/eye protection/face protection. [\[5\]](#)\* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[5\]](#) Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

## Conclusion

**4-Bromo-3-fluoropyridine hydrochloride** is a high-value, versatile reagent that empowers chemists to construct complex molecular architectures. Its well-defined and orthogonal reactivity at the bromine and fluorine positions provides a reliable platform for building diversity into molecules destined for pharmaceutical, agrochemical, and materials science applications. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in innovative research and development projects.

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